molecular formula C14H15BrN2OS2 B2361923 2-[(4-bromo-2-methylphenyl)sulfanyl]-N-(3-cyanothiolan-3-yl)acetamide CAS No. 1241163-75-6

2-[(4-bromo-2-methylphenyl)sulfanyl]-N-(3-cyanothiolan-3-yl)acetamide

Cat. No.: B2361923
CAS No.: 1241163-75-6
M. Wt: 371.31
InChI Key: RZGAPNVWKPKDMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-bromo-2-methylphenyl)sulfanyl]-N-(3-cyanothiolan-3-yl)acetamide is a synthetic organic compound characterized by the presence of a bromo-substituted phenyl group, a sulfanyl linkage, and a cyanothiolan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-bromo-2-methylphenyl)sulfanyl]-N-(3-cyanothiolan-3-yl)acetamide typically involves multiple steps, starting with the preparation of the bromo-substituted phenyl precursor. This precursor is then subjected to a series of reactions to introduce the sulfanyl and cyanothiolan groups. Common reagents used in these reactions include brominating agents, thiolating agents, and cyanating agents. The reaction conditions often involve controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, with optimizations for yield and purity. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(4-bromo-2-methylphenyl)sulfanyl]-N-(3-cyanothiolan-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromo group can be reduced to a hydrogen atom, resulting in the formation of a methylphenyl derivative.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of methylphenyl derivatives.

    Substitution: Formation of azido or thiocyanato derivatives.

Scientific Research Applications

2-[(4-bromo-2-methylphenyl)sulfanyl]-N-(3-cyanothiolan-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-bromo-2-methylphenyl)sulfanyl]-N-(3-cyanothiolan-3-yl)acetamide involves its interaction with specific molecular targets. The bromo-substituted phenyl group and the cyanothiolan ring may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-bromo-2-methylphenyl)sulfanyl]-N-(3-cyanothiolan-3-yl)acetamide: shares similarities with other bromo-substituted phenyl compounds and thiol-containing molecules.

    N-(4-bromo-2-methylphenyl)-2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: is a related compound with a different heterocyclic ring.

Uniqueness

The unique combination of a bromo-substituted phenyl group, a sulfanyl linkage, and a cyanothiolan ring in this compound distinguishes it from other compounds

Properties

IUPAC Name

2-(4-bromo-2-methylphenyl)sulfanyl-N-(3-cyanothiolan-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2OS2/c1-10-6-11(15)2-3-12(10)20-7-13(18)17-14(8-16)4-5-19-9-14/h2-3,6H,4-5,7,9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZGAPNVWKPKDMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)SCC(=O)NC2(CCSC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.